For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (S,R,S)-AHPC-propargyl
This guide provides a comprehensive overview of the VHL E3 ligase ligand, (S,R,S)-AHPC-propargyl, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular and Physicochemical Properties
(S,R,S)-AHPC-propargyl, also known as VH032-propargyl, is a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032.[1][2] It has been functionalized with a propargyl group, which contains a terminal alkyne. This feature makes it a versatile chemical tool for the synthesis of PROTACs through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific type of "click chemistry".[1][2]
Quantitative Data Summary
The key quantitative parameters for (S,R,S)-AHPC-propargyl are summarized in the table below. This data is essential for experimental design, including reaction stoichiometry and solution preparation.
| Parameter | Value | Source(s) |
| Molecular Weight | 526.65 g/mol | [1] |
| Molecular Formula | C₂₇H₃₄N₄O₅S | [1] |
| CAS Number | 2098799-78-9 | [1] |
| Purity (HPLC) | ≥ 95% | |
| Solubility in DMSO | 100 mg/mL (189.88 mM) | [1] |
| In Vivo Solubility | ≥ 2.5 mg/mL (4.75 mM) in 10% DMSO + 90% corn oil | [1] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [1] |
| Storage (Solvent) | 6 months at -80°C; 1 month at -20°C | [1] |
Note: While binding affinity data (Kd or IC₅₀) for the parent (S,R,S)-AHPC core structure to VHL is a critical parameter for PROTAC efficacy, specific, publicly available data for the propargyl-functionalized version was not identified in the reviewed literature. Researchers are advised to perform binding assays such as HTRF or SPR to characterize their final PROTAC constructs.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
(S,R,S)-AHPC-propargyl functions as the E3 ligase-recruiting moiety within a PROTAC. A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The mechanism is as follows:
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Ternary Complex Formation : The PROTAC simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
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Ubiquitination : This proximity allows the E3 ligase to transfer ubiquitin proteins from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
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Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, freeing the PROTAC to repeat the cycle.
This process of induced protein degradation offers a powerful alternative to traditional inhibition, as it can eliminate the entire target protein from the cell.
Experimental Protocols
The following sections provide generalized protocols for the synthesis of a PROTAC using (S,R,S)-AHPC-propargyl and for the biological validation of the resulting conjugate.
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of (S,R,S)-AHPC-propargyl to an azide-functionalized ligand for a protein of interest (POI-Azide).
Materials:
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(S,R,S)-AHPC-propargyl
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POI-Azide
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
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Solvent (e.g., DMSO, tBuOH/H₂O)
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HPLC for purification
Procedure:
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Reagent Preparation :
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Prepare a 10 mM stock solution of (S,R,S)-AHPC-propargyl in DMSO.
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Prepare a 10 mM stock solution of POI-Azide in DMSO.
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Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).
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Prepare a 20 mM stock solution of CuSO₄ in water.
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Prepare a 100 mM stock solution of THPTA ligand in water.
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Reaction Setup :
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In a microcentrifuge tube, combine (S,R,S)-AHPC-propargyl (1.0 eq) and POI-Azide (1.2 eq).
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Add the solvent (e.g., a 1:1 mixture of DMSO and tBuOH/H₂O) to achieve a final reaction concentration of approximately 5-10 mM.
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In a separate tube, pre-mix the CuSO₄ and THPTA ligand at a 1:5 ratio and let it sit for 2-3 minutes.
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-
Initiation :
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Add the CuSO₄/THPTA catalyst solution to the reaction mixture (final concentration of ~1 mM Cu).
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Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration of ~5 mM).
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-
Incubation :
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Allow the reaction to proceed at room temperature for 1-4 hours, shielded from light. Monitor the reaction progress using LC-MS.
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Purification :
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Upon completion, purify the resulting PROTAC molecule using reverse-phase HPLC.
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Confirm the identity and purity of the final product by LC-MS and NMR.
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Biological Validation: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to confirm that the synthesized PROTAC can induce the formation of a ternary complex between the target protein and VHL.
Materials:
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Cell line expressing the target protein and VHL
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Synthesized PROTAC molecule
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Antibody against the target protein or a tag (e.g., anti-HA, anti-FLAG)
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Protein A/G magnetic beads
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Wash buffer (e.g., TBS-T)
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Elution buffer (e.g., low pH glycine (B1666218) or SDS-PAGE sample buffer)
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SDS-PAGE and Western blotting reagents, including antibodies for the POI and VHL.
Procedure:
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Cell Treatment : Treat cells with the PROTAC molecule at various concentrations (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for a time sufficient to allow complex formation (e.g., 2-4 hours).
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Cell Lysis : Harvest and lyse the cells on ice to release protein complexes.
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Immunoprecipitation :
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Incubate the cell lysate with an antibody against the target protein to form an antibody-protein complex.
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Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complex.
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-
Washes : Wash the beads several times with wash buffer to remove non-specific binders.
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Elution : Elute the captured proteins from the beads.
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Western Blot Analysis :
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Separate the eluted proteins by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Probe the membrane with primary antibodies against both the target protein (to confirm pulldown) and VHL (to detect co-immunoprecipitation). The presence of a VHL band in the PROTAC-treated sample, but not the control, indicates the formation of the ternary complex.
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